2-(2,3-dihydro-1H-inden-5-yloxy)-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
2-(2,3-dihydro-1H-inden-5-yloxy)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:
Formation of the Indenyl Intermediate: The indene ring is hydrogenated to form the 2,3-dihydro-1H-inden-5-yloxy intermediate.
Piperazine Derivatization: The phenylpiperazine moiety is introduced through a nucleophilic substitution reaction.
Coupling Reaction: The two intermediates are coupled using appropriate reagents and conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the indene moiety.
Reduction: Reduction reactions can occur, especially at the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenylpiperazin-1-yl)ethanone: Lacks the indene moiety.
2-(2,3-Dihydro-1H-inden-5-yloxy)ethanone: Lacks the piperazine moiety.
Other Piperazine Derivatives: Compounds with similar piperazine structures but different substituents.
Uniqueness
2-(2,3-dihydro-1H-inden-5-yloxy)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to the combination of the indene and piperazine moieties, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-21(16-25-20-10-9-17-5-4-6-18(17)15-20)23-13-11-22(12-14-23)19-7-2-1-3-8-19/h1-3,7-10,15H,4-6,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEZDCKMISUXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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